molecular formula C9H12BrNOS B6184869 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole CAS No. 1890125-46-8

2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole

Cat. No. B6184869
CAS RN: 1890125-46-8
M. Wt: 262.2
InChI Key:
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Description

2-Bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole, also known as BMOT, is an organic compound that has a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, including in the synthesis of other compounds, in the study of biochemical and physiological effects, and in lab experiments.

Scientific Research Applications

2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 2-bromo-5-methyl-4-thiazoline and 2-bromo-5-methyl-4-thiazole-1,3-dihydro-2H-benzimidazole. It is also used in the study of biochemical and physiological effects, as it has been found to interact with certain proteins and enzymes. Additionally, 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole is used in lab experiments to study the effects of different compounds on biological systems, as well as to study the effects of drugs on biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to changes in biochemical and physiological processes. It is believed that 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole binds to certain amino acids in proteins and enzymes, leading to changes in the structure of the proteins and enzymes, which in turn leads to changes in the biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole have been studied in a variety of organisms. In mice, 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole has been found to have anti-inflammatory and anti-tumor effects. Additionally, 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole has been found to have anti-oxidant, anti-apoptotic, and anti-proliferative effects in cells. 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole has also been studied for its potential use in treating neurological disorders, such as Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole in lab experiments has several advantages. It is relatively easy to synthesize, and it is a versatile molecule that can be used in a variety of ways. Additionally, 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes. However, there are also some limitations to using 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole in lab experiments. For example, the mechanism of action of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole is not yet fully understood, making it difficult to predict the effects of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole on biological systems. Additionally, the effects of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole on biological systems may vary depending on the organism being studied.

Future Directions

There are several potential future directions for research on 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole. One potential direction is to further study the mechanism of action of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be done on the effects of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole on different organisms, in order to better understand the potential therapeutic applications of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole. Furthermore, research could be done on the use of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole in lab experiments, in order to better understand its advantages and limitations in different contexts. Finally, research could be done on the synthesis of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole, in order to develop more efficient and cost-effective methods for synthesizing the compound.

Synthesis Methods

2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole can be synthesized in two ways. The first method is the direct synthesis of thiazole from thiourea and bromoacetone. This method involves the reaction of thiourea with bromoacetone in an aqueous solution, followed by the addition of a base to form an aqueous solution of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole. The second method is the synthesis of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole from 2-bromo-5-methyl-4-thiazoline. This method involves the reaction of 2-bromo-5-methyl-4-thiazoline with oxalic acid in an aqueous solution, followed by the addition of a base to form an aqueous solution of 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole involves the reaction of 2-bromo-5-methyl-1,3-thiazole with oxirane in the presence of a base.", "Starting Materials": [ "2-bromo-5-methyl-1,3-thiazole", "Oxirane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-bromo-5-methyl-1,3-thiazole to a reaction flask", "Add oxirane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Allow the reaction mixture to cool and then extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

1890125-46-8

Product Name

2-bromo-5-methyl-4-(oxan-2-yl)-1,3-thiazole

Molecular Formula

C9H12BrNOS

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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